Cas no 1805077-79-5 (3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine)

3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
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- インチ: 1S/C8H4BrClF5N/c9-1-3-5(8(13,14)15)4(10)2-16-6(3)7(11)12/h2,7H,1H2
- InChIKey: NXPCYGWVHCFECR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)F)=NC=C(C=1C(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029048937-1g |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1805077-79-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridineに関する追加情報
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine: A Comprehensive Overview of Synthesis, Biological Activity, and Applications in Medicinal Chemistry
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine represents a structurally unique compound with significant potential in medicinal chemistry research. This CAS No. 1805077-79-5 derivative features a pyridine ring substituted with multiple halogen atoms and functional groups, including 5-chloro, 2-(difluoromethyl), 4-(trifluoromethyl), and 3-(bromomethyl) moieties. The combination of these substituents creates a highly polar and electron-deficient molecule, which may influence its physicochemical properties and biological activity. Recent studies have highlighted the importance of fluorine-containing aromatic compounds in drug design, particularly for their ability to modulate protein-ligand interactions and improve metabolic stability.
The pyridine ring serves as a versatile scaffold in pharmaceutical development due to its ability to engage in hydrogen bonding and π-π stacking interactions with target proteins. The presence of trifluoromethyl and diffuoromethyl groups introduces unique electronic effects that may enhance the compound's binding affinity to specific receptors. A 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated pyridine derivatives exhibit improved potency against cancer-related kinases, suggesting potential applications in oncology. The 5-chloro substitution further contributes to the molecule's reactivity, potentially enabling its use as a precursor for functionalized derivatives.
Research into halogenated pyridine compounds has gained momentum in recent years due to their ability to modulate enzyme activity and cellular signaling pathways. A 2022 review in Bioorganic & Medicinal Chemistry Letters emphasized the role of fluorine-containing heterocycles in the development of anti-inflammatory agents. The 3-(bromomethyl) group in this compound may serve as a site for further modification, allowing for the creation of more complex molecules with tailored biological profiles. This flexibility is particularly valuable in the design of multi-target drugs, which are increasingly being explored for their potential to address complex diseases such as neurodegenerative disorders.
Recent advances in computational chemistry have enabled researchers to predict the behavior of fluorinated pyridine derivatives with greater accuracy. Molecular docking studies suggest that the trifluoromethyl and diffuoromethyl groups may form favorable interactions with hydrophobic pockets in target proteins, enhancing the compound's binding affinity. A 2024 paper in Chemical Research in Toxicology reported that halogenated aromatic compounds exhibit reduced metabolic degradation compared to their non-fluorinated counterparts, which could improve their pharmacokinetic profiles. This property makes the 3-(bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine an attractive candidate for further development.
The synthesis of fluorinated pyridine derivatives often involves multistep organic reactions, with the 3-(bromomethyl) group being a critical feature in the final product. A 2023 study in Organic & Biomolecular Chemistry described a novel synthetic route to halogenated pyridine compounds using microwave-assisted methodologies, which significantly improved reaction efficiency. The presence of multiple halogen atoms in this compound requires careful optimization of reaction conditions to prevent side reactions and ensure high yields. Researchers have also explored the use of fluorine-containing reagents to selectively introduce functional groups into the pyridine ring, a technique that could be applied to this compound for further modification.
Biological studies on halogenated aromatic compounds have revealed their potential as modulators of cellular processes. A 2022 investigation in Drug Discovery Today highlighted the role of fluorinated pyridine derivatives in targeting protein kinases involved in cancer progression. The 5-chloro substitution may also contribute to the compound's ability to interfere with specific enzymatic pathways, making it a promising lead for further drug development. Researchers are currently exploring the use of fluorinated heterocycles in the design of novel therapies for chronic diseases, where their stability and selectivity could offer therapeutic advantages.
As the field of medicinal chemistry continues to evolve, compounds like 3-(bromomethyl)-5-chloro-2-(difluoromethyl)-4-(trifluoromethyl)pyridine represent important building blocks for the development of next-generation therapeutics. Their unique structural features, including multiple halogen substitutions and the pyridine ring, provide opportunities for tailored modification to address specific biological targets. Ongoing research into fluorinated aromatic compounds is likely to uncover new applications for this molecule, further emphasizing its significance in pharmaceutical innovation.
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